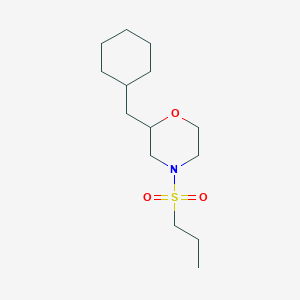
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine, also known as CPMM, is a chemical compound that belongs to the class of morpholine derivatives. CPMM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine works by binding to the pore-forming region of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the neuron. This blockage of sodium channels results in a decrease in the amplitude and frequency of action potentials, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The physiological effects of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine are largely dependent on the specific subtype of sodium channel that is being blocked. For example, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to be particularly effective at blocking the Nav1.7 subtype of sodium channel, which is known to play a key role in pain signaling. By blocking Nav1.7 channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine in lab experiments is its high selectivity for voltage-gated sodium channels. This selectivity allows researchers to specifically target sodium channels without affecting other ion channels or cellular processes. However, one limitation of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine. One area of interest is the development of more selective sodium channel blockers, which could be used to target specific subtypes of sodium channels with greater precision. Another area of interest is the use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a tool to investigate the role of sodium channels in neurological disorders, such as epilepsy and chronic pain. Finally, researchers may also explore the potential use of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine as a therapeutic agent for these disorders, although more research is needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine involves the reaction of cyclohexylmethylamine with propylsulfonyl chloride in the presence of a base, followed by the addition of morpholine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been primarily used in scientific research as a tool to study the function of ion channels in neurons. Specifically, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine has been shown to selectively block the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking these channels, 2-(cyclohexylmethyl)-4-(propylsulfonyl)morpholine can be used to investigate the role of sodium channels in various neurological disorders, such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
2-(cyclohexylmethyl)-4-propylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3S/c1-2-10-19(16,17)15-8-9-18-14(12-15)11-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMREVMKLQJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCOC(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B5969880.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)